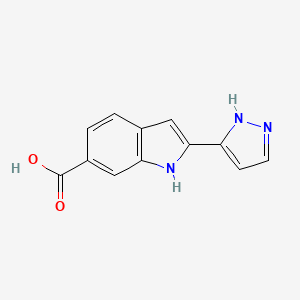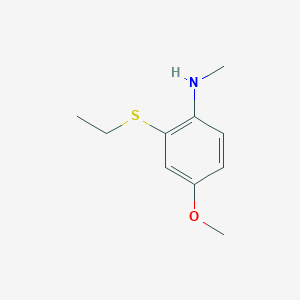![molecular formula C18H32O2Si B14208194 Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- CAS No. 830345-44-3](/img/structure/B14208194.png)
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- is an organosilicon compound characterized by its unique molecular structure. This compound contains a total of 53 bonds, including 21 non-hydrogen bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- involves specific reaction conditions and routes. One common method involves the reaction of triethylsilane with appropriate organic substrates under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It acts as a reducing agent in several reactions, converting other compounds to their reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group. Common reagents used in these reactions include molecular iodine, hydrosilanes, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of silyl ethers.
Biology: The compound is utilized in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- involves its ability to donate hydride ions or act as a radical H-donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- can be compared with other similar compounds such as:
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(phenylethynyl)silane: A compound with a different molecular structure but similar applications in organic synthesis.
Phenyltrimethylsilane: Used in similar reactions but with different reactivity and properties. The uniqueness of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- lies in its specific molecular structure and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
830345-44-3 |
|---|---|
Molekularformel |
C18H32O2Si |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-phenylbutan-2-yl)peroxy-triethylsilane |
InChI |
InChI=1S/C18H32O2Si/c1-8-21(9-2,10-3)20-19-18(7,17(4,5)6)16-14-12-11-13-15-16/h11-15H,8-10H2,1-7H3 |
InChI-Schlüssel |
OKFVIAGBKKNKMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OOC(C)(C1=CC=CC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)



![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)


![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)

![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
